molecular formula C25H22O9 B162241 Cadensin D CAS No. 102349-35-9

Cadensin D

Cat. No.: B162241
CAS No.: 102349-35-9
M. Wt: 466.4 g/mol
InChI Key: MIKIHCHUGBZLHD-DENIHFKCSA-N
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Description

Cadensin D is a xanthone compound isolated from the stems and leaves of Hypericum japonicum. It is known for its unique chemical structure and potential biological activities. The molecular formula of this compound is C25H22O9, and it has a molecular weight of 466.44 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cadensin D involves several steps, including the selective protection of phenolic hydroxyl groups and biomimetic coupling reactions. One of the critical steps in the synthesis is the oxidative coupling of sinapyl alcohol and phenolic hydroxyl group-protected 1,3,5,6-tetrahydroxyxanthone under the action of potassium ferricyanide . This method ensures the formation of the 1,4-benzodioxane nucleus, which is essential for the structure of this compound.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, such as the stems and leaves of Hypericum japonicum. The extraction process may include solvent extraction, purification, and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Cadensin D undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Potassium ferricyanide is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various reagents, including halogens and alkylating agents, can be employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative coupling can lead to the formation of complex xanthone derivatives .

Scientific Research Applications

Cadensin D has several scientific research applications, including:

    Chemistry: It is used as a reference standard in chemical research and for studying the synthesis of xanthone derivatives.

    Biology: this compound is studied for its potential biological activities, including antioxidant and antitumor properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.

    Industry: The compound is used in the development of new pharmaceuticals and as a high-purity reference standard.

Mechanism of Action

The mechanism of action of Cadensin D involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress and inhibition of specific enzymes involved in cancer cell proliferation . The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with key proteins involved in cell signaling and apoptosis .

Comparison with Similar Compounds

  • Xanthone (CAS#90-47-1)
  • 2-Hydroxyxanthone (CAS#1915-98-6)
  • 3,4-Dihydroxy-2-methoxyxanthone (CAS#6702-55-2)
  • Kielcorin (CAS#64280-48-4)
  • Euxanthone (CAS#529-61-3)
  • Gentisin (CAS#437-50-3)
  • Isogentisin (CAS#491-64-5)

Comparison: Cadensin D is unique due to its specific structure, which includes a 1,4-benzodioxane nucleus and multiple methoxy and hydroxyl groups . This structure contributes to its distinct biological activities and potential therapeutic applications. Compared to other xanthones, this compound has shown promising antitumor activity, making it a valuable compound for further research .

Properties

IUPAC Name

(2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-[1,4]dioxino[2,3-c]xanthen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22O9/c1-29-16-8-12(9-17(30-2)21(16)28)22-19(11-26)33-25-23-14(10-18(31-3)24(25)34-22)20(27)13-6-4-5-7-15(13)32-23/h4-10,19,22,26,28H,11H2,1-3H3/t19-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIKIHCHUGBZLHD-DENIHFKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(OC3=C4C(=CC(=C3O2)OC)C(=O)C5=CC=CC=C5O4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C(=O)C5=CC=CC=C5O4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50907398
Record name 3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-7H-[1,4]dioxino[2,3-c]xanthen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50907398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102349-35-9
Record name Hypericorin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102349359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-7H-[1,4]dioxino[2,3-c]xanthen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50907398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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